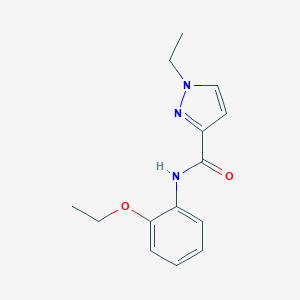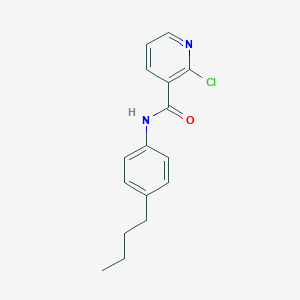![molecular formula C19H13N3O4 B224119 (E)-[PHENYL(PYRIDIN-4-YL)METHYLIDENE]AMINO 4-NITROBENZOATE](/img/structure/B224119.png)
(E)-[PHENYL(PYRIDIN-4-YL)METHYLIDENE]AMINO 4-NITROBENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime is a chemical compound with the molecular formula C19H13N3O4. It is known for its unique structure, which includes a phenyl group, a pyridinyl group, and a nitrobenzoyl oxime moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[PHENYL(PYRIDIN-4-YL)METHYLIDENE]AMINO 4-NITROBENZOATE typically involves the reaction of phenyl(4-pyridinyl)methanone with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired oxime derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The oxime group can be reduced to an amine.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl and pyridinyl derivatives.
Scientific Research Applications
Phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-[PHENYL(PYRIDIN-4-YL)METHYLIDENE]AMINO 4-NITROBENZOATE involves its interaction with specific molecular targets. The nitrobenzoyl oxime moiety can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target molecules involved .
Comparison with Similar Compounds
Phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime can be compared with other similar compounds, such as:
- Phenyl(4-pyridinyl)methanone O-(2-nitrobenzoyl)oxime
- Phenyl(4-pyridinyl)methanone O-(3-nitrobenzoyl)oxime
- Phenyl(4-pyridinyl)methanone O-(4-methoxybenzoyl)oxime
These compounds share similar structural features but differ in the position or nature of the substituents on the benzoyl group. The unique combination of the nitro group and the oxime moiety in (E)-[PHENYL(PYRIDIN-4-YL)METHYLIDENE]AMINO 4-NITROBENZOATE contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C19H13N3O4 |
|---|---|
Molecular Weight |
347.3 g/mol |
IUPAC Name |
[(E)-[phenyl(pyridin-4-yl)methylidene]amino] 4-nitrobenzoate |
InChI |
InChI=1S/C19H13N3O4/c23-19(16-6-8-17(9-7-16)22(24)25)26-21-18(14-4-2-1-3-5-14)15-10-12-20-13-11-15/h1-13H/b21-18+ |
InChI Key |
RAYNBWCXEMCKJN-DYTRJAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=NC=C3 |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])/C3=CC=NC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(Z)-benzylideneamino]-2,6-dimorpholin-4-ylpyrimidin-4-amine](/img/structure/B224054.png)

![1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B224068.png)
![3-hydroxy-2-[(2-hydroxy-6-oxo-1-cyclohexen-1-yl)(4-hydroxyphenyl)methyl]-2-cyclohexen-1-one](/img/structure/B224071.png)







